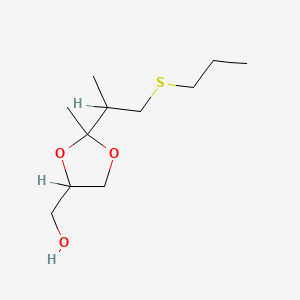
2-(3,4-Dibromo-1,1,2,2,3,4,4-heptafluorobutyl)-2,3,3-trifluorooxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dibromo-1,1,2,2,3,4,4-heptafluorobutyl)-2,3,3-trifluorooxirane is a synthetic organic compound characterized by the presence of multiple halogen atoms, including bromine and fluorine, attached to a butyl group and an oxirane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dibromo-1,1,2,2,3,4,4-heptafluorobutyl)-2,3,3-trifluorooxirane typically involves the halogenation of a precursor compound followed by the formation of the oxirane ring. The reaction conditions often require the use of strong halogenating agents and controlled temperatures to ensure the selective addition of bromine and fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using specialized equipment to handle the reactive halogenating agents. The process must be carefully monitored to maintain the desired reaction conditions and to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Dibromo-1,1,2,2,3,4,4-heptafluorobutyl)-2,3,3-trifluorooxirane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the opening of the oxirane ring.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
2-(3,4-Dibromo-1,1,2,2,3,4,4-heptafluorobutyl)-2,3,3-trifluorooxirane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce halogen atoms into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of halogenated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2-(3,4-Dibromo-1,1,2,2,3,4,4-heptafluorobutyl)-2,3,3-trifluorooxirane exerts its effects involves the interaction of its halogen atoms with molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to changes in their structure and function. The oxirane ring can also undergo ring-opening reactions, which can further modify the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,4-Dichloro-1,1,2,2,3,4,4-heptafluorobutyl)-2,3,3-trifluorooxirane
- 2-(3,4-Diiodo-1,1,2,2,3,4,4-heptafluorobutyl)-2,3,3-trifluorooxirane
Uniqueness
2-(3,4-Dibromo-1,1,2,2,3,4,4-heptafluorobutyl)-2,3,3-trifluorooxirane is unique due to the presence of bromine atoms, which can impart different reactivity and properties compared to similar compounds with chlorine or iodine. The combination of bromine and fluorine atoms also enhances the compound’s stability and resistance to degradation.
Propriétés
Numéro CAS |
91095-95-3 |
|---|---|
Formule moléculaire |
C6Br2F10O |
Poids moléculaire |
437.86 g/mol |
Nom IUPAC |
2-(3,4-dibromo-1,1,2,2,3,4,4-heptafluorobutyl)-2,3,3-trifluorooxirane |
InChI |
InChI=1S/C6Br2F10O/c7-1(9,5(8,15)16)2(10,11)3(12,13)4(14)6(17,18)19-4 |
Clé InChI |
FAYBLSDCKANVPU-UHFFFAOYSA-N |
SMILES canonique |
C1(C(O1)(F)F)(C(C(C(C(F)(F)Br)(F)Br)(F)F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Furan-2-yl)methoxy]-5-(propan-2-yl)cyclohepta-2,4,6-trien-1-one](/img/structure/B14355396.png)
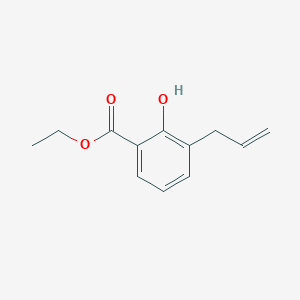
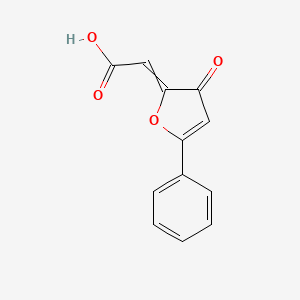
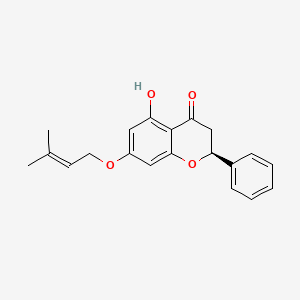
![4-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]phenol](/img/structure/B14355411.png)
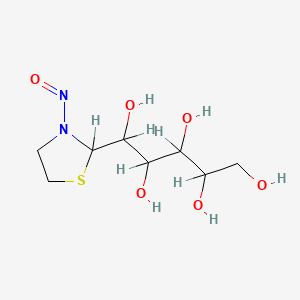
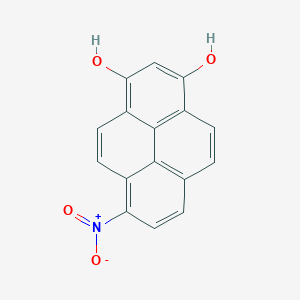
![1-[3-(Cyclopentanesulfonyl)propoxy]-3-methoxybenzene](/img/structure/B14355422.png)
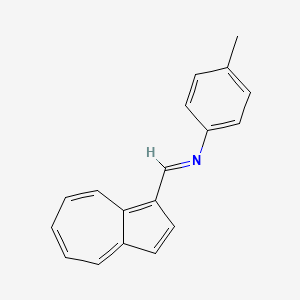
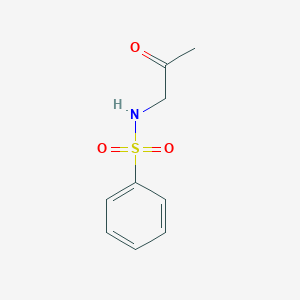
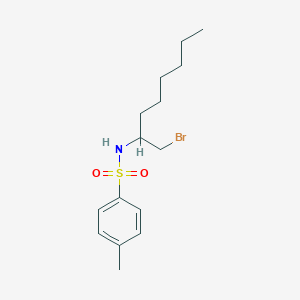
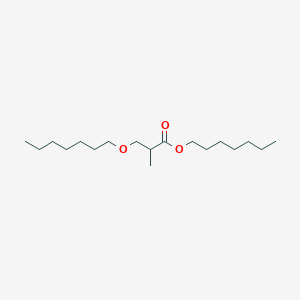
![Methyl 2-[4-[bis(2-hydroxyethyl)amino]phenyl]sulfanylacetate](/img/structure/B14355445.png)
